4-(2,6-Dimethylphenyl)benzoic acid
Overview
Description
“4-(2,6-Dimethylphenyl)benzoic acid” is a chemical compound with the molecular formula C15H14O2 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “4-(2,6-Dimethylphenyl)benzoic acid” is characterized by a benzene ring substituted with a carboxylic acid group and a 2,6-dimethylphenyl group . The molecular weight of the compound is 226.27 g/mol .Scientific Research Applications
Polymorphism and Cocrystal Salt Formation
The compound has been used in the study of polymorphism and cocrystal salt formation . It was synthesized along with its analog, 2-((2,6-Dichlorophenyl)amino)benzoic acid (2-DCABA), a potential non-steroidal anti-inflammatory drug, to investigate the effect of double Cl–CH3 exchange . Three forms-two polymorphs (I and II) and one cocrystal salt (S)-were obtained through polymorph screening in a variety of solvents .
Non-Steroidal Anti-Inflammatory Drug (NSAID)
This compound is a potential non-steroidal anti-inflammatory drug (NSAID) . NSAIDs are a class of drugs that provide analgesic and antipyretic effects, and in higher doses, anti-inflammatory effects.
Thermal Treatment of Crystals
The compound has been used in the study of the thermal treatment of crystals . Two new forms (II and III) of the compound were discovered through solution growth and thermal treatment of crystals .
Ligand in Inorganic Complexes
The compound can be used as a ligand in inorganic complexes in the search for anticancer drugs . Ligands are ions or molecules that bind to a central metal atom to form a coordination complex.
Synthetic Precursor to Acridones and Acridines
The compound can be used as a synthetic precursor to acridones and acridines . These compounds present bioactive properties such as anti HIV, anticancer, anti-bacterial, antifungal, and antimalarial activities .
Study of Intermolecular Interactions
The compound has been used in the study of intermolecular interactions . Intermolecular interactions such as C/C, H/H, C/H, and H/O contribute to the stability of the crystal forms .
Safety and Hazards
The safety data sheet for “4-(2,6-Dimethylphenyl)benzoic acid” advises against dust formation and breathing in mist, gas, or vapors. Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn. The compound should be stored in a well-ventilated place with all sources of ignition removed .
Mechanism of Action
Target of Action
4-(2,6-Dimethylphenyl)benzoic acid is a potential non-steroidal anti-inflammatory drug . It is an analog of 2-((2,6-dimethylphenyl)amino)benzoic acid (HDMPA)
Mode of Action
This inhibition could potentially reduce the production of pro-inflammatory mediators, thereby alleviating inflammation .
Biochemical Pathways
Given its potential anti-inflammatory properties, it can be inferred that it may affect the arachidonic acid pathway, which is involved in the production of pro-inflammatory mediators .
Result of Action
Given its potential anti-inflammatory properties, it can be inferred that it may reduce inflammation at the molecular and cellular levels by inhibiting the production of pro-inflammatory mediators .
properties
IUPAC Name |
4-(2,6-dimethylphenyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-10-4-3-5-11(2)14(10)12-6-8-13(9-7-12)15(16)17/h3-9H,1-2H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDNLTMRRJNZNRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30620376 | |
Record name | 2',6'-Dimethyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30620376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,6-Dimethylphenyl)benzoic acid | |
CAS RN |
364070-34-8 | |
Record name | 2',6'-Dimethyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30620376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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